molecular formula C24H30N2O2 B1649503 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide CAS No. 1008665-72-2

3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide

Cat. No.: B1649503
CAS No.: 1008665-72-2
M. Wt: 378.5
InChI Key: FOXHBSCBYXGOJL-UHFFFAOYSA-N
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Description

3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide is a complex organic compound with a molecular formula of C23H28N2O2. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the ethyl, isobutyl, and methoxyphenyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group at the 7-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoic acid
  • 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoate

Uniqueness

Compared to similar compounds, 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has unique structural features, such as the isobutyl amide group, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

1008665-72-2

Molecular Formula

C24H30N2O2

Molecular Weight

378.5

IUPAC Name

3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C24H30N2O2/c1-5-17-9-8-11-19-21(15-26-24(17)19)20(13-23(27)25-14-16(2)3)18-10-6-7-12-22(18)28-4/h6-12,15-16,20,26H,5,13-14H2,1-4H3,(H,25,27)

InChI Key

FOXHBSCBYXGOJL-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC

Origin of Product

United States

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